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Compound of Interest

Compound Name: SR2640

Cat. No.: B028519

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2640, with the CAS number 146662-42-2, is a potent and selective competitive antagonist
of the cysteinyl leukotriene receptors, specifically targeting the LTD4 and LTE4 receptors.[1]
Chemically, it is known as 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid. This technical
guide provides a comprehensive overview of SR2640, including its chemical properties,
biological activity, mechanism of action, and detailed experimental protocols for its
characterization. The information is intended to support researchers and professionals in the
fields of pharmacology and drug development in their investigation of leukotriene-mediated
signaling and its role in various physiological and pathological processes.

Chemical and Physical Properties

SR2640 is a synthetic organic compound with the following properties:
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Property Value Reference
CAS Number 146662-42-2 N/A
Molecular Formula C23H18N203 N/A
Molecular Weight 370.40 g/mol N/A
Appearance Solid N/A
Purity >99% (by HPLC) N/A
Solubility Soluble in DMSO N/A
Storage Store at -20°C N/A

Biological Activity and Mechanism of Action

SR2640 is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, where it
competitively inhibits the binding of the endogenous ligands, leukotriene D4 (LTD4) and
leukotriene E4 (LTE4).[1] The binding of these leukotrienes to the CysLT1 receptor, a G-protein
coupled receptor, initiates a signaling cascade that leads to a variety of physiological
responses, particularly those associated with inflammation and allergic reactions.

The primary mechanism of action of SR2640 involves the blockade of LTD4- and LTE4-induced
effects, such as:

e Smooth Muscle Contraction: Inhibition of bronchoconstriction and contraction of other
smooth muscles, such as the guinea pig ileum and trachea.[1]

 Increased Vascular Permeability: Reduction of plasma exudation and edema formation.
o Chemotaxis: Attenuation of the migration of inflammatory cells, particularly eosinophils.

By antagonizing the CysLT1 receptor, SR2640 effectively mitigates the pro-inflammatory and
bronchoconstrictive effects of cysteinyl leukotrienes.

Signaling Pathway
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The binding of LTD4 to the CysLT1 receptor activates a Gq protein, which in turn stimulates
phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate
(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol
(DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of
intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the
activation of protein kinase C (PKC) by DAG, triggers downstream cellular responses. SR2640
blocks the initial step of this cascade by preventing LTD4 from binding to its receptor.

Cell Membrane Intracellular Space

Click to download full resolution via product page
Caption: Leukotriene D4 signaling pathway and the inhibitory action of SR2640.

Quantitative Data

The following tables summarize the key quantitative data for SR2640 from various in vitro and
in vivo studies.

Table 1: In Vitro Activity of SR2640
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] Tissuel/Cell
Assay Species Li Parameter Value Reference
ine

LTD4-
induced Guinea Pig lleum pA2 8.7 [1]
Contraction
LTD4-
induced Guinea Pig Trachea pA2 8.7 [1]
Contraction
[BH]LTD4 _ _ Lung

o Guinea Pig IC50 23 nM [1]
Binding Membranes
LTD4-
induced Ca2+ Human Neutrophils Inhibition Yes N/A
Mobilization
LTD4-
induced
Inositol Human Neutrophils Inhibition Yes N/A
Phosphate
Accumulation
LTD4- Polymorphon
. . 38 nM (for
induced Canine uclear IC50 N/A

. LTDA4)
Chemotaxis Leukocytes
Table 2: In Vivo Activity of SR2640

Assay Species Effect Reference

LTD4-induced

Guinea Pig

Bronchoconstriction

Dose-dependent

inhibition

[1]

Antigen-induced

Guinea Pig

Bronchoconstriction

Significant inhibition

[1]

Experimental Protocols
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The following are detailed methodologies for key experiments used to characterize the activity
of SR2640.

Guinea Pig lleum and Trachea Contraction Assay

This protocol describes the measurement of smooth muscle contraction in response to agonists

and the determination of the antagonist potency of SR2640.

Materials:

Male Dunkin-Hartley guinea pigs (300-500 g)

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgS04 1.2,
KH2PO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 / 5% CO2

Leukotriene D4 (LTD4)

Histamine

SR2640

Organ bath with an isometric transducer

Procedure:

Humanely euthanize the guinea pig and resect the terminal ileum and trachea.

For the ileum assay, cut a 2-3 cm segment of the ileum and suspend it in an organ bath
containing Krebs-Henseleit buffer at 37°C.

For the trachea assay, prepare a zigzag strip of the trachea and suspend it in the organ bath.

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with
buffer changes every 15 minutes.

Record isometric contractions using a force transducer connected to a data acquisition
system.
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o To determine the antagonist activity of SR2640, pre-incubate the tissue with various
concentrations of SR2640 for 30 minutes.

e Generate a cumulative concentration-response curve for LTD4 in the absence and presence
of SR2640.

e As a control for selectivity, perform a concentration-response curve for histamine in the
presence of SR2640.

e Calculate the pA2 value for SR2640 from the Schild plot analysis of the LTD4 concentration-
response curves.

Radioligand Binding Assay

This protocol details the measurement of the binding affinity of SR2640 to the LTD4 receptor.
Materials:

¢ Guinea pig lung tissue

o Homogenization buffer (e.g., 50 mM Tris-HCI, pH 7.4)

e [3H]LTDA4 (radioligand)

e Unlabeled LTD4

« SR2640

o Glass fiber filters

« Scintillation fluid and counter

Procedure:

o Prepare a crude membrane fraction from guinea pig lung tissue by homogenization followed
by centrifugation.

e Resuspend the membrane pellet in the binding buffer.
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In a reaction tube, incubate the membrane preparation with a fixed concentration of
[BHILTD4 (e.g., 0.4 nM) and varying concentrations of unlabeled LTD4 (for determining total
and non-specific binding) or SR2640 (for competition binding).

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 30
minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by
washing with ice-cold buffer to separate bound from free radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding (in the presence of a high
concentration of unlabeled LTD4) from total binding.

Determine the IC50 value of SR2640 from the competition binding curve.

Measurement of Intracellular Calcium Mobilization

This protocol describes the measurement of changes in cytosolic free calcium concentration in
response to LTD4 and its inhibition by SR2640.

Materials:

Human neutrophils or other suitable cell line

Fura-2 AM (calcium-sensitive fluorescent dye)

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

Leukotriene D4 (LTD4)

SR2640

Fluorescence spectrophotometer or imaging system

Procedure:

Isolate human neutrophils from peripheral blood or culture a suitable cell line.
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e Load the cells with Fura-2 AM by incubating them with the dye in HBSS for 30-60 minutes at
37°C.

¢ Wash the cells to remove extracellular Fura-2 AM.
¢ Resuspend the cells in fresh HBSS.

o Place the cell suspension in a cuvette in a fluorescence spectrophotometer or on a
microscope stage for imaging.

o Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and
measuring emission at 510 nm.

o To assess the effect of SR2640, pre-incubate the cells with the antagonist for a defined
period.

o Stimulate the cells with LTD4 and record the change in the 340/380 nm fluorescence ratio
over time.

o The ratio of the fluorescence intensities is proportional to the intracellular calcium
concentration.

Measurement of Inositol Phosphate Accumulation

This protocol details the measurement of the production of inositol phosphates, a downstream
signaling event of CysLT1 receptor activation.

Materials:

e Human neutrophils or other suitable cell line
e myo-[3H]Inositol

e Lithium chloride (LIiCl)

e Leukotriene D4 (LTD4)

 SR2640
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e Perchloric acid or trichloroacetic acid
e Dowex anion-exchange resin
 Scintillation fluid and counter
Procedure:

o Label the cells by incubating them with myo-[3H]inositol in an inositol-free medium for 18-24
hours to allow for incorporation into cellular phosphoinositides.

e Wash the cells to remove unincorporated radiolabel.

¢ Pre-incubate the cells with LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase,
leading to the accumulation of inositol phosphates.

» To test the effect of SR2640, pre-incubate the cells with the antagonist.

» Stimulate the cells with LTD4 for a specific time period.

o Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
o Extract the inositol phosphates from the cell lysate.

e Separate the different inositol phosphate species (IP1, IP2, IP3) using Dowex anion-
exchange chromatography.

e Quantify the amount of radioactivity in each fraction by scintillation counting.

Synthesis

A specific, detailed synthesis protocol for SR2640 is not readily available in the public domain.
However, the general synthesis of N-phenylanthranilic acids, the core structure of SR2640, can
be achieved through the Ullmann condensation. This reaction involves the copper-catalyzed
coupling of an aniline derivative with a 2-halobenzoic acid.

General Synthesis Workflow
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Caption: General workflow for the synthesis of SR2640 via Ullmann condensation.

Conclusion

SR2640 is a valuable pharmacological tool for studying the roles of leukotrienes D4 and E4 in
various biological systems. Its high potency and selectivity for the CysLT1 receptor make it a
suitable probe for investigating the signaling pathways and physiological consequences of
cysteinyl leukotriene activity. The experimental protocols provided in this guide offer a
foundation for researchers to further explore the properties and potential applications of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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